

Methyl O-tert-butyl-L-tyrosinate hydrochloride physical properties

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Compound of Interest

Compound Name: *Methyl O-tert-butyl-L-tyrosinate hydrochloride*

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An In-depth Technical Guide on the Physical Properties of **Methyl O-tert-butyl-L-tyrosinate hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a derivative of the amino acid L-tyrosine, commonly utilized as a building block in peptide synthesis and drug discovery. The tert-butyl group provides a protective function for the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during synthesis. The methyl ester and hydrochloride salt forms enhance the compound's solubility and stability.^[1]

This guide provides a summary of the key physical and chemical properties of **Methyl O-tert-butyl-L-tyrosinate hydrochloride**, along with generalized experimental protocols for their determination.

Quantitative Data Summary

The table below summarizes the key quantitative physical properties of **Methyl O-tert-butyl-L-tyrosinate hydrochloride**.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₁ NO ₃ ·HCl	[1]
Molecular Weight	287.8 g/mol	[1]
Melting Point	146 - 148 °C	[1]
Appearance	White to off-white powder	[1]
Purity	≥ 99% (HPLC)	[1]
Optical Rotation	[α] ²⁰ _D = +39 ± 2° (c=1 in DMF)	[1]
CAS Number	51482-39-4	[1]
Storage	0 - 8 °C	[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible determination of physical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

A common method for determining the melting point is using a digital melting point apparatus.

- **Sample Preparation:** A small amount of the dry **Methyl O-tert-butyl-L-tyrosinate hydrochloride** powder is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 2 °C/min). The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is the melting point of the sample.[2] For a pure substance, this range is typically narrow.[2]

Determination of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine their enantiomeric purity.

Methodology:

A polarimeter is used to measure the optical rotation of a solution of the compound.

- **Solution Preparation:** A solution of **Methyl O-tert-butyl-L-tyrosinate hydrochloride** is prepared at a known concentration (c) in a suitable solvent, such as dimethylformamide (DMF).^[1] For example, a 1 g/100 mL solution.
- **Polarimeter Setup:** The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm). The temperature is maintained at a constant value, for instance, 20°C.
- **Measurement:** The sample solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter. The observed angle of rotation (α) is measured.
- **Calculation of Specific Rotation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$.^[3]

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and identifying any impurities.

Methodology:

A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of **Methyl O-tert-butyl-L-tyrosinate hydrochloride**.^[4]

- **Chromatographic System:**
 - **Column:** Newcrom R1 HPLC column.^[4]

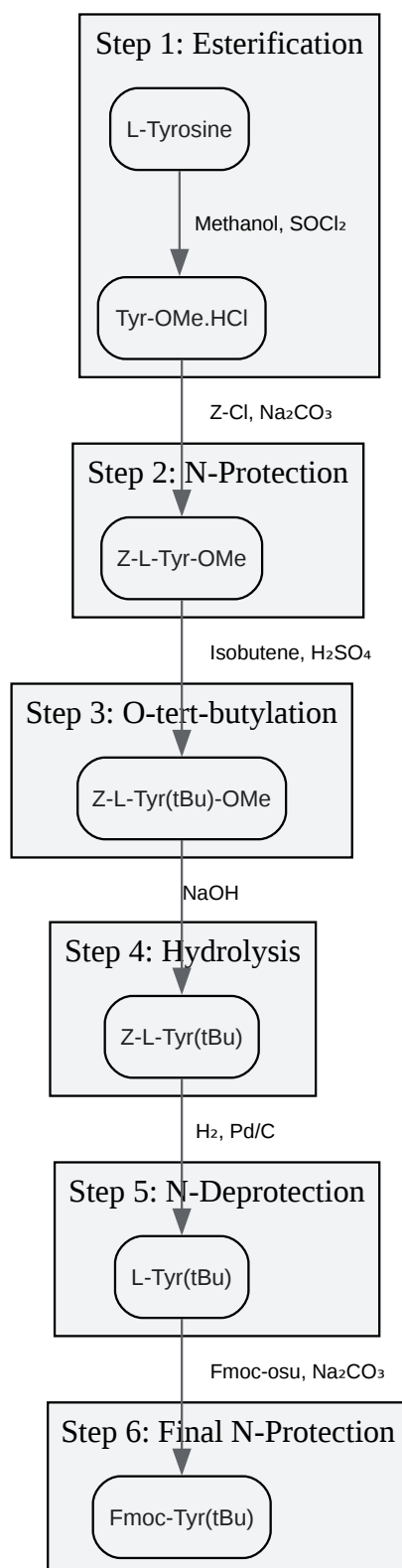
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive.[4] For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[4]
- Detection: UV detector at a suitable wavelength.
- Procedure:
 - A standard solution of **Methyl O-tert-butyl-L-tyrosinate hydrochloride** of known concentration is prepared and injected into the HPLC system to determine its retention time.
 - A solution of the sample to be analyzed is then injected.
 - The resulting chromatogram is analyzed to determine the area of the main peak corresponding to the compound and any impurity peaks.
 - The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Logical and Experimental Workflows

Diagrams illustrating key processes involving **Methyl O-tert-butyl-L-tyrosinate hydrochloride** are provided below.

Synthesis of a Protected Tyrosine Derivative

The following diagram illustrates a synthetic pathway for a protected tyrosine derivative, showcasing the role of intermediates like the target compound. This multi-step synthesis involves protection of the amino and hydroxyl groups to enable specific chemical modifications.

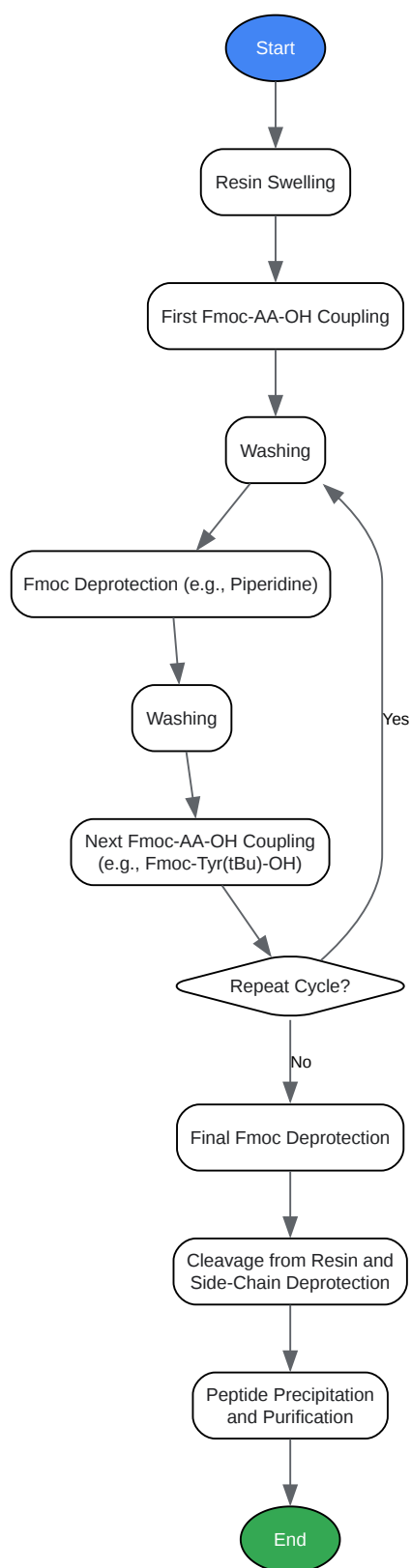


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Caption: Synthetic route for N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine.[5]

Workflow in Solid-Phase Peptide Synthesis (SPPS)

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a crucial building block in SPPS. The tert-butyl group on the tyrosine side chain prevents unwanted reactions during peptide chain elongation.[6] The general workflow of SPPS using the Fmoc/tBu strategy is outlined below.



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Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

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